molecular formula C6H13Cl2N3 B3146842 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride CAS No. 60951-23-7

3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride

Cat. No.: B3146842
CAS No.: 60951-23-7
M. Wt: 198.09 g/mol
InChI Key: FYRUIXNJKZJVHO-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H11N3·2HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-4-yl)propan-1-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In industrial settings, the production of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Pyrazole carboxylic acids or pyrazole ketones.

    Reduction: Pyrazole alcohols or pyrazole amines.

    Substitution: N-alkyl or N-acyl pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors involved in various biological processes. For example, it may inhibit protein kinases, topoisomerases, or other enzymes critical for cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-(1H-pyrazol-1-yl)propan-1-amine
  • 3-(1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride

Comparison: 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. Compared to 3-(1H-pyrazol-1-yl)propan-1-amine, the position of the substituent on the pyrazole ring can lead to different interaction profiles with biological targets. Similarly, 3-(1H-1,2,4-triazol-1-yl)propan-1-amine dihydrochloride, with a triazole ring instead of a pyrazole ring, exhibits distinct chemical and biological properties .

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c7-3-1-2-6-4-8-9-5-6;;/h4-5H,1-3,7H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRUIXNJKZJVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60951-23-7
Record name 3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

This phthalimide intermediate (8.0 gram, 0.03 mole) was refluxed in 100 ml. of 6 normal hydrochloric acid overnight. The clear solution was cooled to 4° C., phthalic acid removed by filtration, and the filtrate evaporated to dryness to give a product which, after recrystallization from a mixture of ethanol and ethyl ether, amounted to 4.4 grams of a white solid identified as 4-(3-aminopropyl)-pyrazole dihydrochloride, melting point 189°-190° C. This pyrazole compound could be coupled to the activated dextran by reaction of the terminal amino group, but the resulting affinity resin, in which the coupling arm had a length of only 6 Angstrom units, had poor binding capacity for the binary complex of alcohol dehydrogenase and NAD.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride
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3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Reactant of Route 3
3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Reactant of Route 4
3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Reactant of Route 5
3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride
Reactant of Route 6
3-(1H-pyrazol-4-yl)propan-1-amine dihydrochloride

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